

Spectroscopic Profile of Ethyl (E)-2-cyano-3-phenylacrylate: A Technical Guide

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Compound of Interest

Compound Name: *Ethyl benzylidenecyanoacetate*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of ethyl (E)-2-cyano-3-phenylacrylate. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed analysis of its spectral characteristics. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols, and provides a visual representation of the analytical workflow.

Introduction

Ethyl (E)-2-cyano-3-phenylacrylate is a substituted acrylate derivative with significant applications in organic synthesis and materials science. Its conjugated system, comprising a phenyl group, a cyano group, and an acrylate moiety, gives rise to distinct spectroscopic properties that are crucial for its characterization and analysis. This guide delves into the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, as well as mass spectrometry (MS) data available for this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for ethyl (E)-2-cyano-3-phenylacrylate, compiled from various sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.26	s	-	=C-H
8.00	d	7.2	Aromatic-H (ortho)
7.59-7.49	m	-	Aromatic-H (meta, para)
4.40	q	7.2	-O-CH ₂ -
1.41	t	7.2	-CH ₃

Solvent: CDCl₃, Instrument Frequency: 400 MHz[[1](#)]

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
162.5	C=O (ester)
155.1	=C(Ph)-
133.4	Aromatic-C (para)
131.5	Aromatic-C (ipso)
131.1	Aromatic-C (ortho)
130.1	Aromatic-C (meta)
115.5	C≡N
103.0	=C(CN)-
62.8	-O-CH ₂ -
14.2	-CH ₃

Solvent: CDCl₃, Instrument Frequency: 100 MHz[[1](#)]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group Assignment
2220	C≡N (Nitrile) stretch
1716	C=O (Ester) stretch
1600	C=C (Alkenyl and Aromatic) stretch
1440	Aromatic C=C stretch

Sample Preparation: KBr pellet

Mass Spectrometry (MS)

High-resolution mass spectrometry has been used to confirm the elemental composition of ethyl (E)-2-cyano-3-phenylacrylate and its derivatives. For related compounds, Electrospray Ionization (ESI) has been employed.[\[1\]](#)

Ultraviolet-Visible (UV-Vis) Spectroscopy

While specific λ_{max} values for ethyl (E)-2-cyano-3-phenylacrylate are not extensively reported in the literature, its structural analogue, ethyl 2-cyano-3,3-diphenylacrylate, is a known UV absorber, particularly in the UVB and short-wave UVA spectrum.[\[2\]](#) Cyanoacrylate derivatives, in general, are recognized for their significant absorption properties in the UV-Vis region.[\[3\]](#) This is attributed to the extended π -conjugated system in the molecule.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: A sample of ethyl (E)-2-cyano-3-phenylacrylate (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl_3).

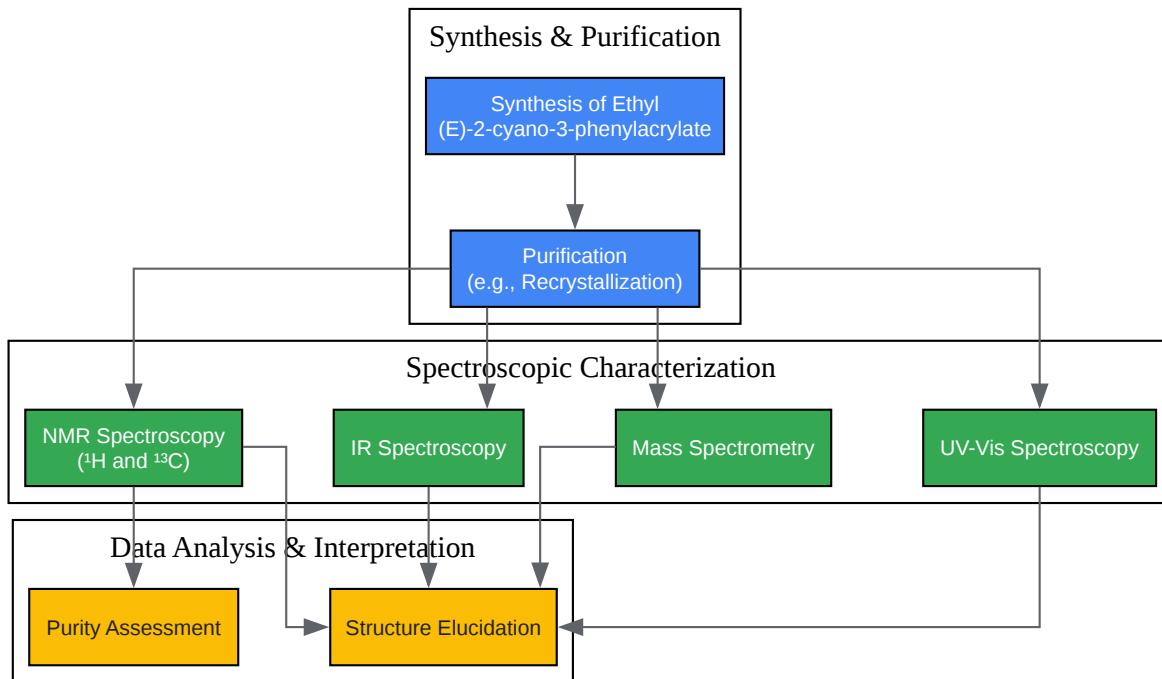
- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz NMR spectrometer.
- Data Acquisition:
 - For ^1H NMR, the spectral width is set to encompass all proton signals. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, a proton-decoupled spectrum is acquired to simplify the signals to singlets for each unique carbon atom.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak (CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

IR Spectroscopy

- Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is recorded over the mid-IR range (typically 4000-400 cm^{-1}).
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of ethyl (E)-2-cyano-3-phenylacrylate.



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